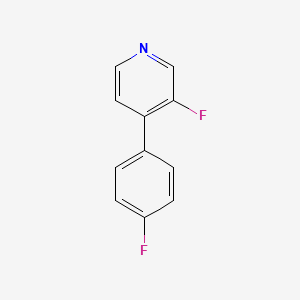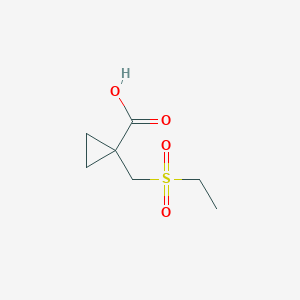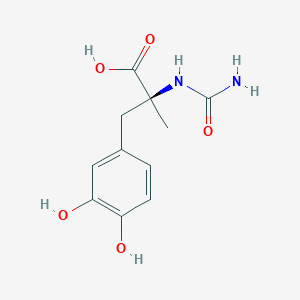
N-(Aminocarbonyl)-3-hydroxy-a-methyl-L-tyrosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a dihydroxyphenyl group, a methyl group, and a ureido group, making it a subject of interest in organic chemistry and biochemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the dihydroxyphenyl group, followed by the introduction of the methyl and ureido groups through a series of reactions including alkylation, amidation, and deprotection steps. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid can undergo various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to modify the ureido group.
Substitution: The phenolic hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various ether or ester derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role in biochemical pathways and as a probe for enzyme activity.
Medicine: Investigated for its therapeutic potential in treating certain diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Wirkmechanismus
The mechanism by which (S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid exerts its effects involves its interaction with specific molecular targets. The dihydroxyphenyl group can participate in redox reactions, while the ureido group can form hydrogen bonds with biological molecules. These interactions can modulate enzyme activity, influence signal transduction pathways, and affect cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid: shares similarities with other dihydroxyphenyl compounds such as catecholamines and phenolic acids.
Catecholamines: Compounds like dopamine and norepinephrine, which also contain dihydroxyphenyl groups.
Phenolic Acids: Compounds like caffeic acid and ferulic acid, known for their antioxidant properties.
Uniqueness
What sets (S)-3-(3,4-Dihydroxyphenyl)-2-methyl-2-ureidopropanoic acid apart is its combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Eigenschaften
Molekularformel |
C11H14N2O5 |
|---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
(2S)-2-(carbamoylamino)-3-(3,4-dihydroxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H14N2O5/c1-11(9(16)17,13-10(12)18)5-6-2-3-7(14)8(15)4-6/h2-4,14-15H,5H2,1H3,(H,16,17)(H3,12,13,18)/t11-/m0/s1 |
InChI-Schlüssel |
VXDGAWHKWZTBEQ-NSHDSACASA-N |
Isomerische SMILES |
C[C@](CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NC(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[5-(Aminomethyl)-1H-pyrazol-1-yl]benzonitrile](/img/structure/B13339631.png)

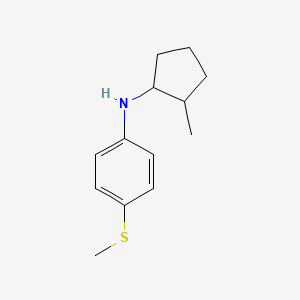
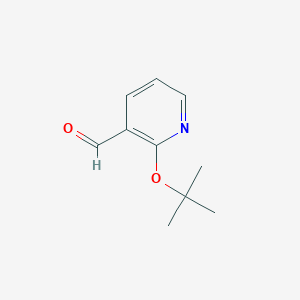
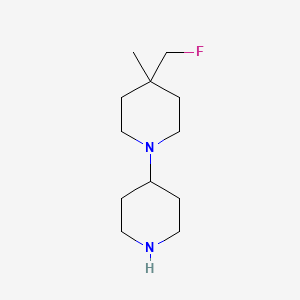

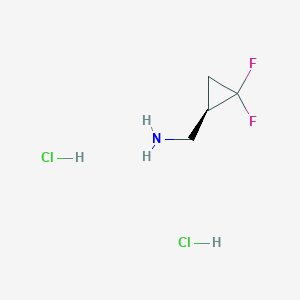
![(4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B13339657.png)


